molecular formula C20H24N6O2S B1191579 AZD-6918

AZD-6918

カタログ番号 B1191579
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD6918 is a novel potent and selective inhibitor of the Trk tyrosine kinases. AZD-6918 attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo. AZD6918 inhibited wild-type TrkB-induced cell migration and cel

科学的研究の応用

1. Potential in Treating Chronic Obstructive Pulmonary Disease

AZD-4818, a chemokine CCR1 antagonist, has shown potential in the treatment of chronic obstructive pulmonary disease (COPD). The development compound, presumed to be AZD-4818, was in Phase II development for treating COPD (Norman, 2009).

2. Role in Ovarian Carcinoma Treatment

Research on AZD1152, an aurora kinase B inhibitor, indicates its effectiveness in treating cisplatin-resistant ovarian carcinoma. This compound, when used alone or combined with cisplatin, inhibits ovarian cancer cell proliferation and induces apoptosis, suggesting its potential as a therapeutic agent in ovarian cancer treatment (Ma & Li, 2013).

3. Inhibiting PI3K in Advanced Solid Tumors

AZD8186, a potent inhibitor of PI3K, has been studied for its anti-tumor activity in advanced solid tumors. In a Phase 1 study, AZD8186 showed significant anti-tumor activity, especially when combined with anti-androgens or the dual mTORC1/2 inhibitor vistusertib (Hansen et al., 2017).

4. Inhibiting Leukotriene Biosynthesis in Cardiovascular Disease

AZD5718, a FLAP inhibitor, has been shown to reduce leukotriene biosynthesis significantly. It has potential in reducing the residual risk of cardiovascular events after myocardial infarction in patients receiving statin therapy. This compound is considered a novel therapeutic approach in coronary artery disease (Ericsson et al., 2019).

5. Potential in Glioblastoma Treatment

AZD1775, a Wee1 inhibitor, has shown promise in treating first-recurrence glioblastoma patients. In a Phase 0 trial, AZD1775 demonstrated good brain tumor penetration and biological activity against glioblastoma, indicating its potential in glioma drug development (Sanai et al., 2018).

6. Addressing Coronary Artery Disease

AZD5718's development as a FLAP inhibitor also targets coronary artery disease. Its ability to suppress leukotriene production suggests its application in the treatment of chronic inflammation involved in coronary artery disease (Pettersen et al., 2019).

特性

分子式

C20H24N6O2S

外観

Solid powder

同義語

AZD-6918;  AZD6918;  AZD 6918.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。